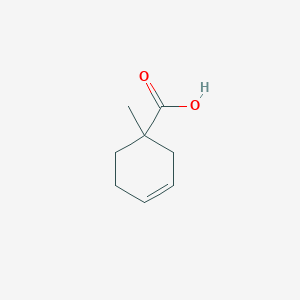

1-Methylcyclohex-3-ene-1-carboxylic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-methylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-8(7(9)10)5-3-2-4-6-8/h2-3H,4-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOPGCJIAFSDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937199 | |

| Record name | 1-Methylcyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16646-42-7 | |

| Record name | 1-Methyl-3-cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16646-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016646427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Methylcyclohex-3-ene-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 1-Methylcyclohex-3-ene-1-carboxylic acid, a valuable cyclic carboxylic acid intermediate in organic synthesis. The primary and most efficient route for this synthesis is the Diels-Alder reaction, a powerful [4+2] cycloaddition. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol for a Lewis acid-catalyzed approach, data on reaction parameters, and a thorough work-up and purification procedure. The information presented is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to successfully synthesize this target molecule.

Introduction

This compound is a substituted cyclohexene derivative with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. Its structure, featuring a quaternary carbon, a carboxylic acid moiety, and a cyclohexene ring, offers multiple points for further functionalization. The most direct and atom-economical method for the synthesis of this and similar cyclohexene derivatives is the Diels-Alder reaction.[1] This reaction involves the cycloaddition of a conjugated diene with a dienophile to form a six-membered ring.[1]

For the synthesis of this compound, the reaction utilizes isoprene (2-methyl-1,3-butadiene) as the diene and methacrylic acid as the dienophile. To enhance the reaction rate and control the regioselectivity of the addition, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is often employed.[2] The Lewis acid coordinates to the carbonyl oxygen of the dienophile, making it more electrophilic and thus more reactive towards the diene.[2]

Reaction Pathway: The Diels-Alder Cycloaddition

The core of the synthesis is the [4+2] cycloaddition between isoprene and methacrylic acid. The methyl group on isoprene directs the addition of methacrylic acid, leading to the preferential formation of the 1-methyl-substituted cyclohexene ring.

Caption: Diels-Alder reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the Lewis acid-catalyzed synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Isoprene | C₅H₈ | 68.12 | (Specify molar equivalent) | Freshly distilled |

| Methacrylic Acid | C₄H₆O₂ | 86.09 | (Specify molar equivalent) | Inhibitor-free |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | (Specify catalytic amount) | Handle under inert atmosphere |

| Dichloromethane (Anhydrous) | CH₂Cl₂ | 84.93 | (Specify volume) | Dry solvent is crucial |

| Hydrochloric Acid (1 M) | HCl | 36.46 | (Specify volume) | For work-up |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | (Specify volume) | For extraction |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | (As needed) | For drying |

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of this compound.

Detailed Steps:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

-

Catalyst Activation: The resulting suspension is cooled to 0 °C using an ice bath.

-

Dienophile Addition: Methacrylic acid is added dropwise to the stirred suspension over a period of 15-20 minutes. The mixture is stirred for an additional 15-20 minutes at 0 °C to allow for the formation of the Lewis acid-dienophile complex.

-

Diene Addition: Freshly distilled isoprene is added dropwise to the reaction mixture, ensuring the internal temperature is maintained between 0 and 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: The reaction is quenched by carefully and slowly adding 1 M hydrochloric acid at 0 °C. The mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by either vacuum distillation or recrystallization.

-

Vacuum Distillation: This is a suitable method for purifying the liquid product. The boiling point will be dependent on the pressure.

-

Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be employed.

Data Presentation

The following table summarizes the expected reaction parameters. Please note that the yield can vary based on the purity of reagents and adherence to the protocol.

| Parameter | Value | Reference |

| Reaction Time | 12 - 24 hours | General Diels-Alder protocols |

| Reaction Temperature | 0 °C to Room Temperature | [3] |

| Expected Yield | Moderate to High | General Diels-Alder protocols |

| Regioselectivity | High (favoring the para product) | [3] |

Conclusion

The synthesis of this compound via a Lewis acid-catalyzed Diels-Alder reaction is an effective and regioselective method. This technical guide provides a detailed protocol and the necessary background for the successful synthesis and purification of this important chemical intermediate. The presented workflow and data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving a good yield of the desired product.

References

An In-depth Technical Guide to the Chemical Properties of 1-Methylcyclohex-3-ene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohex-3-ene-1-carboxylic acid is a cyclic carboxylic acid with a molecular formula of C₈H₁₂O₂.[1] Its structure, featuring a cyclohexene ring with both a methyl and a carboxylic acid group attached to the same allylic carbon, makes it an interesting target for organic synthesis and a potential building block in the development of novel chemical entities. This document provides a comprehensive overview of the known chemical and physical properties of this compound, its synthesis, and a comparative analysis with its structurally related analogs. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates predicted data and experimental findings for its methyl ester, its saturated counterpart, and a constitutional isomer to provide a broader context for its chemical behavior.

Chemical and Physical Properties

Direct experimental data for this compound is scarce in publicly available literature. However, some physical properties have been reported. The predicted and available experimental data for the target compound and its analogs are summarized below.

Physical Properties

| Property | This compound | Methyl 1-methylcyclohex-3-ene-1-carboxylate | 1-Methylcyclohexane-1-carboxylic acid | 3-Methylcyclohex-3-ene-1-carboxylic acid |

| Molecular Formula | C₈H₁₂O₂ | C₉H₁₄O₂ | C₈H₁₄O₂ | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol [2] | 154.21 g/mol [3] | 142.20 g/mol | 140.18 g/mol [2] |

| Boiling Point | 230–232 °C | Not Available | Not Available | Not Available |

| Refractive Index (n_D^20) | 1.4920 | Not Available | Not Available | Not Available |

| Predicted XlogP | 1.6[1] | Not Available | Not Available | 1.2[2] |

Spectroscopic Data

| Spectral Data | Methyl 1-methylcyclohex-3-ene-1-carboxylate | 3-Cyclohexene-1-carboxylic acid | Cyclohexanecarboxylic acid |

| IR Spectrum | Not Available | Available via NIST WebBook | Available via PubChem |

| Mass Spectrum | Kovats Retention Index: 1442, 1458.4[3] | Available via NIST WebBook | GC-MS and MS-MS data available via PubChem[4] |

| ¹³C NMR Spectrum | Not Available | Available via SpectraBase | Not Available |

Experimental Protocols

The primary route for the synthesis of this compound is the Diels-Alder reaction between isoprene (the diene) and methacrylic acid (the dienophile).[5] While a specific, detailed protocol for this exact reaction is not widely published, a general procedure can be adapted from similar Diels-Alder reactions.

Synthesis of this compound via Diels-Alder Reaction

Reaction: Isoprene + Methacrylic Acid → this compound

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of freshly distilled isoprene and methacrylic acid. A small amount of a polymerization inhibitor, such as hydroquinone, should be added.

-

Solvent: The reaction can be carried out neat or in a suitable high-boiling solvent like toluene or xylene to ensure the reaction mixture remains liquid and to control the reaction temperature.

-

Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure.

-

Purification: The crude product is then purified. This can be achieved by vacuum distillation.[5] The fraction collected at 230-232 °C corresponds to the desired product.

-

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The refractive index of the purified liquid can also be measured and compared to the reported value of 1.4920.[5]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

Structural Relationships

The diagram below shows the structural relationship between this compound and its related analogs discussed in this guide.

Caption: Relationship of the target compound to its analogs.

References

- 1. PubChemLite - this compound (C8H12O2) [pubchemlite.lcsb.uni.lu]

- 2. 3-Methylcyclohex-3-ene-1-carboxylic acid | C8H12O2 | CID 12616831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 1-methylcyclohex-3-ene-1-carboxylate | C9H14O2 | CID 110867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis of 1-Methylcyclohex-3-ene-1-carboxylic acid via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methylcyclohex-3-ene-1-carboxylic acid, a valuable cyclic carboxylic acid, through the Diels-Alder reaction. This [4+2] cycloaddition offers an efficient route to construct the six-membered ring system inherent to this target molecule. This document outlines the core chemical principles, detailed experimental protocols, and relevant quantitative data for this synthetic pathway.

Introduction to the Diels-Alder Approach

The Diels-Alder reaction is a powerful and widely utilized transformation in organic synthesis for the formation of cyclohexene derivatives. The reaction involves the concerted cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne). For the synthesis of this compound, the key reactants are isoprene (the diene) and methacrylic acid (the dienophile). The reaction proceeds to form the desired cyclohexene ring system with the introduction of a carboxylic acid and a methyl group at the C1 position.

The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene like isoprene and a dienophile is a critical consideration. The "para" and "meta" isomers are the two possible products. Theoretical studies and experimental evidence suggest that the formation of the "para" isomer, which corresponds to this compound, is generally favored. The reaction can be performed under thermal conditions or catalyzed by Lewis acids to enhance the reaction rate and selectivity.

Reaction Mechanism and Experimental Workflow

The overall synthetic strategy is depicted in the following diagrams.

Spectroscopic and Synthetic Profile of 1-Methylcyclohex-3-ene-1-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 1-Methylcyclohex-3-ene-1-carboxylic acid. Due to the limited availability of experimental data in public databases, this document combines reported data with predicted spectroscopic values and a generalized experimental protocol based on well-established chemical principles.

Core Data Presentation

The spectroscopic data for this compound is summarized below. It is important to note that while Mass Spectrometry and Infrared Spectroscopy data are based on experimental findings, the Nuclear Magnetic Resonance (NMR) data is predicted due to the absence of publicly available experimental spectra for this specific molecule.

Spectroscopic Data Summary

| Parameter | Value |

| Molecular Formula | C₈H₁₂O₂ |

| IUPAC Name | This compound[1] |

| Molecular Weight | 140.18 g/mol [1] |

| CAS Number | 16646-42-7[1] |

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet | 1H | -COOH |

| ~5.6 | Multiplet | 2H | -CH=CH- |

| ~2.3 | Multiplet | 2H | Allylic CH₂ |

| ~2.1 | Multiplet | 2H | CH₂ |

| ~1.9 | Multiplet | 2H | CH₂ |

| ~1.3 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~182 | -COOH |

| ~125 | -CH=CH- |

| ~124 | -CH=CH- |

| ~45 | Quaternary C |

| ~30 | Allylic CH₂ |

| ~28 | CH₂ |

| ~25 | CH₂ |

| ~22 | -CH₃ |

Infrared (IR) Spectroscopy

A vapor phase IR spectrum is available for this compound.[1] Key predicted absorption bands are:

| Wavenumber (cm⁻¹) | Functional Group |

| 2800-3300 (broad) | O-H stretch (Carboxylic Acid) |

| ~2950 | C-H stretch (Aliphatic) |

| ~1710 | C=O stretch (Carboxylic Acid) |

| ~1650 | C=C stretch (Alkene) |

Mass Spectrometry (GC-MS)

The National Institute of Standards and Technology (NIST) database includes a GC-MS record for this compound.[1]

| NIST Number | Top m/z Peaks |

| 132102 | 140, 95, 94 |

Experimental Protocols

The synthesis of this compound is most plausibly achieved through a Diels-Alder reaction between isoprene and methacrylic acid. The following is a generalized protocol based on standard procedures for this type of cycloaddition.

Synthesis of this compound via Diels-Alder Reaction

Materials:

-

Isoprene

-

Methacrylic acid

-

Hydroquinone (inhibitor)

-

Toluene (solvent)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methacrylic acid (1.0 equivalent), a catalytic amount of hydroquinone, and toluene.

-

Addition of Diene: Slowly add isoprene (1.2 equivalents) to the stirred solution.

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to remove unreacted methacrylic acid. Subsequently, wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient or by fractional distillation under reduced pressure.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: Prepare a ~10-20 mg sample of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: Obtain the infrared spectrum of the purified product using either a neat thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Mass Spectrometry: Analyze the purified product by gas chromatography-mass spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern.

Visualizations

Experimental Workflow

Caption: Synthetic and analytical workflow for this compound.

Structure Elucidation Logic

Caption: Logical relationship of spectroscopic data for structure elucidation.

References

Elucidation of the Molecular Structure: A Technical Guide to 1-Methylcyclohex-3-ene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-methylcyclohex-3-ene-1-carboxylic acid. The document details the spectroscopic data, synthesis, and analytical methodologies used to confirm the molecular structure of this compound, which serves as a valuable building block in organic synthesis.

Molecular Identity and Properties

This compound is a cyclic carboxylic acid with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol .[1] Its structure consists of a cyclohexene ring with a methyl group and a carboxylic acid group attached to the same quaternary carbon atom (C1), and a double bond located between C3 and C4.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 16646-42-7 |

| Molecular Formula | C₈H₁₂O₂[1] |

| Molecular Weight | 140.18 g/mol [1] |

| SMILES | CC1(CCC=CC1)C(=O)O[1] |

| InChI Key | FKOPGCJIAFSDAO-UHFFFAOYSA-N[1] |

Synthesis via Diels-Alder Reaction

The most common and efficient synthesis of this compound is through a [4+2] cycloaddition, specifically a Diels-Alder reaction. This reaction involves the cycloaddition of isoprene (the diene) and methacrylic acid (the dienophile).

Detailed Experimental Protocol

Materials:

-

Isoprene

-

Methacrylic acid

-

Hydroquinone (inhibitor)

-

Toluene (solvent)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hydrochloric acid (1 M)

Procedure:

-

To a sealed reaction vessel, add methacrylic acid (1.0 equivalent) and a small amount of hydroquinone to inhibit polymerization.

-

Add toluene as a solvent.

-

Cool the mixture in an ice bath and add freshly distilled isoprene (1.2 equivalents).

-

Seal the vessel and heat the mixture at 100-120 °C for 8-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to remove unreacted methacrylic acid.

-

Separate the aqueous layer and acidify it with 1 M hydrochloric acid to precipitate the product.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Spectroscopic Data and Structural Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

References

An In-depth Technical Guide to the Isomers of 1-Methylcyclohex-3-ene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylcyclohex-3-ene-1-carboxylic acid, delving into its isomeric forms, physicochemical properties, synthesis, and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Introduction to this compound

This compound (C₈H₁₂O₂) is a cyclic carboxylic acid with a molecular weight of 140.18 g/mol .[1] Its structure, featuring a chiral center at the C1 position and a double bond within the cyclohexene ring, gives rise to stereoisomers and various structural isomers. These isomers can exhibit distinct chemical and biological properties, making their individual study crucial for applications in fields such as pharmacology and materials science.

Isomeric Landscape

The isomeric landscape of this compound is diverse, encompassing both stereoisomers and structural isomers.

Stereoisomers of this compound

The presence of a chiral carbon at the C1 position, bonded to a methyl group, a carboxylic acid group, and two different carbon atoms of the ring, results in the existence of two enantiomers: (R)-1-Methylcyclohex-3-ene-1-carboxylic acid and (S)-1-Methylcyclohex-3-ene-1-carboxylic acid.

References

An In-depth Technical Guide to the Physical Properties of 1-Methylcyclohex-3-ene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Methylcyclohex-3-ene-1-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this guide also includes data for structurally similar molecules and outlines general experimental protocols for the determination of key physical characteristics. This information is intended to support research, synthesis, and drug development activities where this molecule is of interest.

Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₂O₂[1]

-

Molecular Weight: 140.18 g/mol [1]

-

CAS Number: 63721-14-2

-

Canonical SMILES: CC1(CCC=CC1)C(=O)O[1]

-

InChI Key: FKOPGCJIAFSDAO-UHFFFAOYSA-N[1]

Physical Properties

| Property | This compound (Computed) | 6-methylcyclohex-3-ene-1-carboxylic acid (Experimental Estimate) | 1-Methylcyclohexanecarboxylic acid (Experimental) |

| Melting Point | Not Available | -17 °C | 36-39 °C[2] |

| Boiling Point | Not Available | 193 °C | 234 °C[2] |

| Density | Not Available | 0.975 g/cm³ | Not Available |

| Solubility | Not Available | Soluble in organic solvents (e.g., ethanol, dichloromethane), almost insoluble in water. | Not Available |

| XLogP3 | 1.6[1] | Not Available | Not Available |

| Complexity | 172[1] | Not Available | Not Available |

Carboxylic acids generally exhibit high boiling points due to strong hydrogen bonding between molecules.[2] Their solubility in water decreases as the carbon chain length increases.[2] Carboxylic acids with one to four carbon atoms are typically miscible with water, while those with more than ten are generally insoluble.[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a novel carboxylic acid like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities. The capillary method is a standard technique for this determination.

Methodology:

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer or placed in a calibrated melting point apparatus.

-

The sample is heated slowly and uniformly.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This property is a key characteristic of liquid organic compounds.

Methodology (Capillary Method):

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The apparatus, equipped with a thermometer, is heated gradually.

-

The temperature at which a continuous and rapid stream of bubbles emerges from the open end of the capillary tube is noted as the boiling point.

Density Measurement

Density, the mass per unit volume, is another fundamental physical property. For a liquid, it can be determined using a pycnometer or a hydrometer.

Methodology (Pycnometer):

-

A pycnometer (a small, calibrated glass flask) is weighed empty.

-

It is then filled with the sample liquid and weighed again.

-

The volume of the pycnometer is known, or can be calibrated using a liquid of known density (e.g., water).

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Solubility Assessment

Determining the solubility of a compound in various solvents provides insight into its polarity and potential applications.

Methodology:

-

A small, measured amount of the solute (e.g., 10 mg) is added to a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously for a set period.

-

The solution is observed to determine if the solute has completely dissolved.

-

This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane). For carboxylic acids, solubility in aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃) is also tested to understand their acid-base properties.

Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical and structural characterization of a newly synthesized organic compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the involvement of this compound in any specific biological signaling pathways or its pharmacological activity. Further research would be required to elucidate any potential biological roles.

Disclaimer: The information provided in this document is for research and informational purposes only. The physical properties of the title compound have not been extensively studied, and the provided data for a related isomer should be used as an estimate with caution. All laboratory work should be conducted in accordance with established safety protocols.

References

Stereochemistry of 1-Methylcyclohex-3-ene-1-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclohex-3-ene-1-carboxylic acid is a chiral molecule of significant interest in organic synthesis and drug development due to its substituted cyclohexene scaffold. The stereochemistry of this compound is determined by the chiral center at the C1 position, leading to the existence of two enantiomers: (R)-1-Methylcyclohex-3-ene-1-carboxylic acid and (S)-1-Methylcyclohex-3-ene-1-carboxylic acid. The precise control and characterization of these stereoisomers are crucial for their application in pharmaceuticals and other bioactive molecules, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, resolution, and characterization.

Introduction to the Stereochemistry

This compound possesses a single stereocenter at the C1 position, where the methyl and carboxylic acid groups are attached. This results in a pair of enantiomers that are non-superimposable mirror images of each other. The absolute configuration of these enantiomers is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules.

The synthesis of this compound often results in a racemic mixture, containing equal amounts of both enantiomers. The separation of these enantiomers, known as chiral resolution, is a critical step in obtaining stereochemically pure compounds for further applications.

Synthetic Approaches

The synthesis of this compound can be approached through several methods, with the Diels-Alder reaction being a prominent route.

Diels-Alder Reaction

A common method for synthesizing the racemic mixture of this compound involves the Diels-Alder reaction between isoprene (2-methyl-1,3-butadiene) and acrylic acid. This [4+2] cycloaddition reaction forms the cyclohexene ring with the desired substitution pattern.

Asymmetric Synthesis

To obtain an enantiomerically enriched product directly, asymmetric synthesis methods can be employed. One such approach is the asymmetric Diels-Alder reaction, which utilizes a chiral catalyst to influence the stereochemical outcome of the cycloaddition.

Experimental Protocol: Asymmetric Diels-Alder Reaction (General Procedure)

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

-

Catalyst Preparation: A chiral Lewis acid catalyst is prepared in situ. For example, a titanium-based chiral Lewis acid can be generated from a chiral diol and a titanium source.

-

Reaction Setup: The dienophile (e.g., an acrylate ester) is added to a solution of the chiral Lewis acid catalyst in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere at a low temperature (e.g., -78 °C).

-

Diene Addition: The diene (isoprene) is then slowly added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at the low temperature and monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

Workup and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the enantiomerically enriched product.

Chiral Resolution

For racemic mixtures, chiral resolution is employed to separate the enantiomers. A common method is the formation of diastereomeric salts using a chiral resolving agent.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation (Adapted from protocols for cyclohex-3-ene-1-carboxylic acid)

This protocol is adapted from procedures for the resolution of the parent compound, cyclohex-3-ene-1-carboxylic acid, and would need to be optimized for this compound.[1]

-

Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., acetone). An equimolar amount of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine, is added to the solution.

-

Crystallization: The mixture is allowed to cool, leading to the crystallization of the less soluble diastereomeric salt. The solubility difference between the two diastereomeric salts is key to the separation.

-

Isolation of Diastereomer: The crystals are collected by filtration. The process of recrystallization may be repeated to improve the diastereomeric purity.

-

Liberation of Enantiomer: The isolated diastereomeric salt is then treated with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically pure this compound. The chiral resolving agent can be recovered from the aqueous layer.

-

Isolation of the Second Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar acidification process.

Characterization of Stereoisomers

The characterization of the individual enantiomers involves determining their purity and absolute configuration.

Enantiomeric Excess Determination

The enantiomeric excess (ee) of a sample is a measure of its stereochemical purity. It can be determined using chiral chromatography (e.g., chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.

Spectroscopic and Physical Data

| Property | (R)-1-Methylcyclohex-3-ene-1-carboxylic acid | (S)-1-Methylcyclohex-3-ene-1-carboxylic acid | Racemic Mixture |

| Molecular Formula | C₈H₁₂O₂ | C₈H₁₂O₂ | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol | 140.18 g/mol | 140.18 g/mol |

| Specific Rotation ([(\alpha)]D) | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. | 0° |

| ¹H NMR | Spectra of enantiomers are identical in an achiral solvent. | Spectra of enantiomers are identical in an achiral solvent. | Spectra are identical to those of the pure enantiomers in an achiral solvent. |

| ¹³C NMR | Spectra of enantiomers are identical in an achiral solvent. | Spectra of enantiomers are identical in an achiral solvent. | Spectra are identical to those of the pure enantiomers in an achiral solvent. |

Note: The specific rotation values would need to be determined experimentally. In an achiral environment, the NMR spectra of enantiomers are identical. To differentiate them using NMR, a chiral auxiliary is required.

Conclusion

The stereochemistry of this compound is a critical aspect for its application in fields such as medicinal chemistry and materials science. While the racemic synthesis is straightforward via a Diels-Alder reaction, the preparation of enantiomerically pure forms requires either asymmetric synthesis or chiral resolution of the racemate. The methodologies outlined in this guide, though based on general procedures and data for related compounds, provide a solid foundation for researchers and professionals in the development and characterization of the stereoisomers of this important molecule. Further experimental work is necessary to establish specific quantitative data and optimized protocols for this compound.

References

An In-depth Technical Guide to 1-Methylcyclohex-3-ene-1-carboxylic acid

CAS Number: 16646-42-7

This technical guide provides a comprehensive overview of 1-Methylcyclohex-3-ene-1-carboxylic acid, catering to researchers, scientists, and professionals in drug development. The document details the compound's properties, a proposed synthesis protocol, and explores its potential biological activities based on structurally related molecules.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 16646-42-7 | Internal Search |

| Molecular Formula | C₈H₁₂O₂ | Internal Search |

| Molecular Weight | 140.18 g/mol | Internal Search |

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is through a Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings. This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile.

Proposed Experimental Protocol: Diels-Alder Reaction

This protocol outlines the synthesis of this compound from isoprene and methacrylic acid.

Materials:

-

Isoprene (freshly distilled)

-

Methacrylic acid

-

Toluene (anhydrous)

-

Hydroquinone (inhibitor)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

High-pressure reaction vessel or sealed tube

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel or a thick-walled sealed tube, combine freshly distilled isoprene (1.2 equivalents) and methacrylic acid (1.0 equivalent).

-

Solvent and Inhibitor: Add anhydrous toluene to dissolve the reactants, followed by a catalytic amount of hydroquinone to prevent polymerization of the reactants.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 150-180°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with a 5% sodium bicarbonate solution to remove unreacted methacrylic acid, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited in publicly accessible literature, research on structurally similar compounds, particularly derivatives of cyclohex-1-ene-1-carboxylic acid, provides valuable insights into its potential therapeutic applications.

Studies on amidrazone derivatives of a closely related compound have demonstrated significant anti-inflammatory and antiproliferative activities. These derivatives were shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs). This suggests that this compound and its derivatives could potentially modulate inflammatory responses.

The anti-inflammatory effects of these related compounds are likely mediated through the inhibition of key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response.

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery, particularly in the development of novel anti-inflammatory agents. The Diels-Alder reaction provides a straightforward synthetic route to this molecule. Based on the biological activities of structurally related compounds, it is hypothesized that this carboxylic acid may exert its effects through the modulation of key inflammatory signaling pathways such as NF-κB. Further in-vitro and in-vivo studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

"literature review of 1-Methylcyclohex-3-ene-1-carboxylic acid"

An In-depth Technical Guide to 1-Methylcyclohex-3-ene-1-carboxylic acid

Introduction

This compound is a cyclic carboxylic acid with a molecular formula of C8H12O2. Its structure, featuring a cyclohexene ring with a methyl and a carboxyl group attached to the same tertiary carbon, makes it an interesting scaffold for organic synthesis and medicinal chemistry. This document provides a comprehensive literature review of its synthesis, chemical properties, and potential biological activities, with a focus on its relevance to researchers, scientists, and drug development professionals. While direct biological data on this specific molecule is limited, this guide draws upon information from closely related analogues to infer its potential applications and mechanisms of action.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in synthetic and analytical procedures.

| Property | Value | Source |

| Molecular Formula | C8H12O2 | --INVALID-LINK-- |

| Molecular Weight | 140.18 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 16646-42-7 | --INVALID-LINK-- |

| XLogP3 | 1.6 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

| Exact Mass | 140.083729621 Da | --INVALID-LINK-- |

| Complexity | 172 | --INVALID-LINK-- |

Synthesis and Characterization

The primary and most direct route for the synthesis of this compound is the Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. For the target molecule, isoprene serves as the diene and methacrylic acid acts as the dienophile.

Experimental Protocol: Diels-Alder Synthesis

-

Reactant Preparation: In a suitable high-pressure reaction vessel, combine equimolar amounts of isoprene and methacrylic acid. A solvent such as toluene or xylene may be used, although the reaction can also be performed neat.

-

Reaction Conditions: Seal the vessel and heat to a temperature in the range of 150-200°C for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: After cooling to room temperature, the crude reaction mixture is subjected to purification. This may involve removal of the solvent under reduced pressure, followed by distillation or column chromatography to isolate the desired product from unreacted starting materials and any side products.

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic methods. The following tables summarize the expected and reported spectroscopic data.

¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Olefinic CH | ~5.4 | m |

| Allylic CH₂ | ~2.0-2.3 | m |

| Other CH₂ | ~1.8-2.0 | m |

| Methyl H | ~1.3 | s |

| Carboxylic Acid H | ~12.0 | br s |

Note: Predicted values based on related structures. Specific data for the target molecule is not fully detailed in the reviewed literature.

¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~183 |

| C=C | ~125, ~118 |

| Quaternary C | ~40 |

| CH₂ | ~31, ~25, ~20 |

| CH₃ | ~23 |

Note: Predicted values based on related structures. Some experimental data for the methyl ester is available.[2]

Mass Spectrometry Data

| Ion | m/z |

| [M]+ | 140.08 |

| [M-H]⁻ | 139.08 |

Source: PubChem CID: 86046[3]

Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C=O (Carboxylic Acid) | ~1700 |

| C=C (Alkene) | ~1650 |

Source: Predicted values based on functional groups.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are scarce in the current literature. However, research on structurally similar cyclohexene carboxylic acid derivatives suggests potential for anti-inflammatory and antiproliferative activities.[4]

A study on new amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid demonstrated significant biological effects.[4] These compounds were synthesized and evaluated for their toxicity, antiproliferative, anti-inflammatory, and antimicrobial properties.[4]

Anti-inflammatory and Antiproliferative Activity of Related Compounds

In a study involving human peripheral blood mononuclear cells (PBMCs), several derivatives of cyclohex-1-ene-1-carboxylic acid showed potent biological activity.[4]

| Compound | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-10 Inhibition (%) | Antiproliferative Activity |

| Derivative 2f | 10, 50, 100 | ~66-81 | - | - | More effective than ibuprofen at 100 µg/mL |

| Derivative 2b | High dose | ~92-99 | ~92-99 | ~92-99 | - |

| Derivative 2a, 2d | 100 | - | - | - | More effective than ibuprofen |

Data extracted from a study on amidrazone derivatives of a related cyclohexene carboxylic acid.[4]

These findings suggest that the cyclohexene carboxylic acid scaffold may be a promising starting point for the development of new anti-inflammatory and antiproliferative agents. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Experimental Protocol for Biological Assays

The following protocols are based on methodologies used for evaluating related compounds and can be applied to this compound.[4]

Cell Viability Assay (MTT Assay)

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

Cytokine Quantification (ELISA)

-

Cell Stimulation: PBMCs are stimulated with a mitogen (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

ELISA: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Conclusion

This compound is a readily synthesizable molecule via the Diels-Alder reaction. While its direct biological activities have not been extensively reported, the available literature on structurally related compounds suggests that it may possess valuable anti-inflammatory and antiproliferative properties. This makes it a molecule of interest for further investigation in the field of drug discovery and development. Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough evaluation of its biological activity profile using established in vitro and in vivo models. Such studies would clarify its potential as a lead compound for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 1-Methylcyclohex-3-ene-1-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-Methylcyclohex-3-ene-1-carboxylic acid as a versatile building block in organic synthesis. This compound offers a unique combination of a carboxylic acid functionality and a reactive alkene within a cyclic scaffold, making it a valuable precursor for the synthesis of a variety of complex molecules.

Synthesis of Amide Derivatives

This compound can be readily converted to its corresponding acid chloride, which serves as a highly reactive intermediate for the synthesis of a wide range of primary, secondary, and tertiary amides. These amide derivatives are prevalent in pharmaceuticals and agrochemicals. The general two-step procedure involves the formation of the acid chloride followed by amidation.

Experimental Protocols

Protocol 1.1: Synthesis of 1-Methylcyclohex-3-ene-1-carbonyl chloride

This protocol outlines the conversion of the carboxylic acid to its acid chloride using thionyl chloride.

-

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 1-Methylcyclohex-3-ene-1-carbonyl chloride. This intermediate is often used in the next step without further purification.

-

Protocol 1.2: General Procedure for Amide Synthesis

This protocol describes the reaction of the synthesized acid chloride with a primary or secondary amine to form the corresponding amide.

-

Materials:

-

1-Methylcyclohex-3-ene-1-carbonyl chloride (from Protocol 1.1)

-

Primary or secondary amine (1.1 eq)

-

Triethylamine (TEA) or other suitable base (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C and slowly add a solution of 1-Methylcyclohex-3-ene-1-carbonyl chloride (1.0 eq) in anhydrous DCM.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

-

Quantitative Data

| Amine | Product | Yield (%) |

| Aniline | N-phenyl-1-methylcyclohex-3-ene-1-carboxamide | >90% (typical) |

| Benzylamine | N-benzyl-1-methylcyclohex-3-ene-1-carboxamide | >90% (typical) |

| Morpholine | (1-Methylcyclohex-3-en-1-yl)(morpholino)methanone | >90% (typical) |

Note: Yields are typical and may vary depending on the specific amine and reaction conditions.

Logical Workflow for Amide Synthesis

Caption: Workflow for the two-step synthesis of amides from this compound.

Iodolactonization

The carbon-carbon double bond in this compound can undergo an intramolecular cyclization reaction in the presence of iodine, leading to the formation of an iodolactone. This transformation is a powerful method for the stereoselective synthesis of bicyclic lactones, which are valuable intermediates in natural product synthesis.[1] The reaction proceeds via the formation of an iodonium ion, which is then attacked by the carboxylate nucleophile.[1]

Experimental Protocol

Protocol 2.1: Synthesis of an Iodolactone Derivative

This protocol provides a general procedure for the iodolactonization of this compound.

-

Materials:

-

This compound

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in DCM or MeCN in a round-bottom flask.

-

Add a saturated aqueous solution of sodium bicarbonate (3.0 eq).

-

To the vigorously stirred biphasic mixture, add a solution of iodine (1.5 eq) in DCM or MeCN dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the iodolactone.

-

Quantitative Data

| Substrate | Product | Yield (%) | Diastereoselectivity |

| This compound | Iodo-bicyclic lactone | 70-85% (typical) | High (endo cyclization favored) |

Note: Yield and diastereoselectivity can be influenced by reaction conditions and the specific stereochemistry of the starting material.

Signaling Pathway for Iodolactonization

Caption: Simplified pathway of the iodolactonization reaction.

Diels-Alder Reaction

The alkene moiety in derivatives of this compound, such as its methyl ester, can act as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool for the construction of complex polycyclic systems with high stereocontrol. The reaction typically involves a diene and a dienophile, and can be promoted by heat or Lewis acid catalysis.

Experimental Protocol

Protocol 3.1: Diels-Alder Reaction with a Diene

This protocol describes a general procedure for the Diels-Alder reaction of the methyl ester of this compound with a suitable diene.

-

Materials:

-

Methyl 1-methylcyclohex-3-ene-1-carboxylate (as the dienophile)

-

A suitable diene (e.g., butadiene, cyclopentadiene) (1.2 eq)

-

Toluene or other high-boiling solvent

-

Lewis acid (optional, e.g., AlCl₃, BF₃·OEt₂)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a sealed tube or a round-bottom flask with a reflux condenser, dissolve Methyl 1-methylcyclohex-3-ene-1-carboxylate (1.0 eq) and the diene (1.2 eq) in toluene.

-

If using a Lewis acid catalyst, add it portion-wise at 0 °C.

-

Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir for 12-48 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

If a Lewis acid was used, quench the reaction carefully with water or a saturated aqueous solution of a mild base.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude adduct by silica gel column chromatography.

-

Quantitative Data

| Diene | Dienophile | Product | Yield (%) |

| Butadiene | Methyl 1-methylcyclohex-3-ene-1-carboxylate | Tricyclic adduct | 60-80% (typical) |

| Cyclopentadiene | Methyl 1-methylcyclohex-3-ene-1-carboxylate | Tricyclic adduct | 70-90% (typical) |

Note: Yields are highly dependent on the specific diene, reaction conditions, and the use of a catalyst.

Logical Relationship in Diels-Alder Reaction

Caption: The relationship between reactants and product in a Diels-Alder cycloaddition.

References

Application Notes and Protocols for the Synthesis of 1-Methylcyclohex-3-ene-1-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylcyclohex-3-ene-1-carboxylic acid is a cyclic carboxylic acid with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and chemical industries. Its structure, featuring a cyclohexene ring with both a methyl and a carboxylic acid group on a quaternary center, makes it an interesting scaffold for various synthetic transformations. The primary and most efficient method for its synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene and a dienophile. This document provides a detailed protocol for the synthesis of this compound via the Diels-Alder reaction of isoprene with methacrylic acid.

Reaction Principle

The synthesis of this compound is achieved through the Diels-Alder reaction, a concerted pericyclic reaction. In this specific synthesis, isoprene (2-methyl-1,3-butadiene) acts as the conjugated diene, and methacrylic acid (2-methylpropenoic acid) serves as the dienophile. The reaction forms a six-membered ring and establishes the stereochemistry of the product. The regioselectivity of the reaction is governed by the electronic effects of the substituents on the diene and dienophile.

Experimental Protocol

This protocol outlines the laboratory procedure for the synthesis of this compound.

Materials and Reagents

-

Isoprene (freshly distilled)

-

Methacrylic acid (inhibitor removed)

-

Hydroquinone (inhibitor)

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

5% Hydrochloric acid

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

pH paper

-

Standard laboratory glassware

Procedure

1. Reaction Setup:

-

To a 100 mL round-bottom flask, add methacrylic acid (0.1 mol, 8.61 g) and a catalytic amount of hydroquinone (approximately 100 mg) to prevent polymerization.

-

Add anhydrous toluene (40 mL) to the flask and stir the mixture to dissolve the components.

-

Cool the mixture in an ice bath and slowly add freshly distilled isoprene (0.12 mol, 8.17 g, 12 mL).

-

Attach a reflux condenser to the flask.

2. Reaction Execution:

-

Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) using a heating mantle.

-

Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to remove unreacted methacrylic acid. Check the aqueous layer with pH paper to ensure it is basic.

-

Wash the organic layer with 5% hydrochloric acid (20 mL) to remove any basic impurities.

-

Wash the organic layer with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the toluene.

4. Purification:

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Data Presentation

Physical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of the synthesized this compound.[1][2]

| Property | Value |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| SMILES | CC1(CCC=CC1)C(=O)O |

| InChI | InChI=1S/C8H12O2/c1-8(7(9)10)5-3-2-4-6-8/h2-3H,4-6H2,1H3,(H,9,10) |

| InChIKey | FKOPGCJIAFSDAO-UHFFFAOYSA-N |

Note: Experimental values for boiling point, melting point, and yield may vary depending on the specific reaction conditions and purity of the product.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the Diels-Alder reaction for the synthesis of this compound.

Caption: Diels-Alder synthesis pathway.

Experimental Workflow Diagram

The following flowchart outlines the key steps in the experimental protocol.

References

1-Methylcyclohex-3-ene-1-carboxylic Acid: A Versatile Scaffold for Pharmaceutical Innovation

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methylcyclohex-3-ene-1-carboxylic acid is a cyclic carboxylic acid that holds potential as a versatile building block in the design and synthesis of novel pharmaceutical agents. Its rigid cyclohexene core, combined with the reactive carboxylic acid functionality, provides a unique three-dimensional scaffold that can be strategically modified to interact with various biological targets. While direct incorporation of this specific molecule into marketed drugs is not extensively documented, its structural motifs are present in biologically active compounds, and its derivatives offer significant opportunities in medicinal chemistry. This document outlines the potential applications of this compound and its analogs as key intermediates in drug discovery, supported by detailed experimental protocols for their derivatization.

Applications in Medicinal Chemistry

The cyclohexene carboxylic acid scaffold is of interest in drug development for several reasons:

-

Conformational Rigidity: The cyclic nature of the core structure reduces the number of freely rotatable bonds compared to aliphatic chains. This conformational constraint can lead to higher binding affinities and selectivities for target proteins, as the molecule is pre-organized in a bioactive conformation, minimizing the entropic penalty upon binding.

-

Introduction of Chirality: The substituted cyclohexene ring can contain multiple stereocenters, allowing for the synthesis of chiral molecules. Enantiomeric and diastereomeric purity is often crucial for therapeutic efficacy and safety, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

-

Metabolic Stability: The cyclic core can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.

-

Versatile Chemical Handle: The carboxylic acid group is a key functional group in many drugs, enabling ionic interactions with biological targets. It also serves as a versatile synthetic handle for the preparation of a wide array of derivatives, such as amides, esters, and heterocycles, allowing for the fine-tuning of physicochemical and pharmacological properties.

Therapeutic Potential of Derivatives

Although specific pharmaceutical applications of this compound are not widely reported, research on closely related analogs highlights the therapeutic potential of this structural class. For instance, derivatives of cyclohexene carboxylic acids have been investigated for their anti-inflammatory and antiproliferative activities.

One notable example is Carbestrol, a synthetic, nonsteroidal estrogen containing a cyclohexenecarboxylic acid core.[1] It was developed for the treatment of prostate cancer.[1] This demonstrates the utility of the cyclohexene carboxylic acid scaffold in designing hormonally active agents.

Furthermore, derivatives of the related cyclohex-1-ene-1-carboxylic acid have been synthesized and shown to exhibit promising biological activities. For example, certain amidrazone derivatives have demonstrated significant anti-inflammatory and antiproliferative effects.[2][3] These findings suggest that the this compound core could be similarly exploited to generate novel therapeutic candidates.

Data Presentation

The following table summarizes representative data for the synthesis and biological activity of derivatives of a closely related analog, cyclohex-1-ene-1-carboxylic acid. This data can serve as a benchmark for the development of novel compounds based on the this compound scaffold.

| Derivative | Synthesis Yield (%) | Biological Activity | Reference |

| Amidrazone Derivative 2a | Not Specified | More effective than ibuprofen at 100 µg/mL (antiproliferative) | [2][3] |

| Amidrazone Derivative 2b | Not Specified | Significantly reduced TNF-α, IL-6, and IL-10 release (anti-inflammatory) | [2][3] |

| Amidrazone Derivative 2d | Not Specified | More effective than ibuprofen at 100 µg/mL (antiproliferative) | [2][3] |

| Amidrazone Derivative 2f | Not Specified | Strongly inhibited TNF-α secretion by ~66-81% | [2][3] |

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations that can be applied to this compound to generate libraries of derivatives for biological screening.

Protocol 1: Synthesis of Amide Derivatives

This protocol describes the general procedure for the synthesis of amide derivatives from this compound via an acid chloride intermediate.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Desired primary or secondary amine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Acid Chloride Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, add a catalytic amount of anhydrous dimethylformamide (DMF).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude acid chloride.

-

-

Amide Formation:

-

In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C.

-

Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the cooled amine solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide derivative.

-

Protocol 2: Synthesis of Benzimidazole Derivatives

This protocol outlines the synthesis of N-acyl benzimidazole derivatives, a class of compounds with known pharmaceutical relevance, using this compound chloride.[4]

Materials:

-

This compound chloride (prepared as in Protocol 1)

-

Benzimidazole or o-phenylenediamine

-

Anhydrous solvent (e.g., THF, DCM, or pyridine)

-

Base (e.g., triethylamine or pyridine if not used as the solvent)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Acylation of Benzimidazole:

-

In a round-bottom flask, dissolve benzimidazole (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent.

-

Cool the solution to 0 °C.

-

Add a solution of this compound chloride (1.1 eq) in the same anhydrous solvent dropwise.

-

Allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC).

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways described.

Caption: Workflow for the synthesis of amide derivatives.

References

- 1. Carbestrol - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: NMR Characterization of 1-Methylcyclohex-3-ene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of 1-Methylcyclohex-3-ene-1-carboxylic acid. It includes predicted ¹H and ¹³C NMR data, a protocol for a plausible synthetic route via a Diels-Alder reaction, and standard operating procedures for NMR sample preparation and data acquisition. The information is intended to assist researchers in identifying and characterizing this molecule for applications in synthetic chemistry and drug development.

Predicted NMR Spectral Data

Due to the limited availability of specific experimental spectra for this compound in publicly accessible databases, the following ¹H and ¹³C NMR data are predicted based on established chemical shift principles and analysis of structurally analogous compounds. These tables provide an expected range for the chemical shifts (δ) in parts per million (ppm).

Note: Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H |

| H-3, H-4 | 5.6 - 5.8 | Multiplet | 2H |

| H-2, H-5, H-6 | 1.8 - 2.5 | Multiplet | 6H |

| -CH₃ | 1.3 | Singlet | 3H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 178 - 182 |

| C-3, C-4 | 125 - 128 |

| C-1 | 40 - 45 |

| C-2, C-5, C-6 | 25 - 35 |

| -CH₃ | 20 - 25 |

Experimental Protocols

Synthesis of this compound via Diels-Alder Reaction

This protocol describes a plausible synthetic route for this compound using a Diels-Alder reaction between isoprene (2-methyl-1,3-butadiene) and acrylic acid.

Materials:

-

Isoprene

-

Acrylic acid

-

Hydroquinone (inhibitor)

-

Toluene

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate (saturated solution)

-

Hydrochloric acid (1 M)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of acrylic acid (1.0 eq) in toluene, add a small amount of hydroquinone to inhibit polymerization.

-

Add isoprene (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acrylic acid.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

NMR Sample Preparation and Data Acquisition

2.2.1. Sample Preparation

A standard protocol for preparing samples for NMR analysis is crucial for obtaining high-quality spectra.

-